molecular formula C28H23ClN2O5S B3459691 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1,3-benzodioxol-5-yl)benzamide

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1,3-benzodioxol-5-yl)benzamide

Cat. No.: B3459691
M. Wt: 535.0 g/mol
InChI Key: AHUDBLICAJIZGR-UHFFFAOYSA-N
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Description

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1,3-benzodioxol-5-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzenesulfonyl group, a chlorinated aniline derivative, and a benzodioxole moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1,3-benzodioxol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Nitration and Reduction: The synthesis begins with the nitration of 2-methylbenzenamine to form 5-chloro-2-methylaniline. This intermediate is then reduced to obtain the corresponding amine.

    Sulfonylation: The amine is reacted with benzenesulfonyl chloride under basic conditions to form N-(benzenesulfonyl)-5-chloro-2-methylaniline.

    Coupling Reaction: The sulfonylated intermediate is then coupled with 1,3-benzodioxole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1,3-benzodioxol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products

The major products formed depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1,3-benzodioxol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)-5-chloro-2-methylaniline: Shares the sulfonyl and chlorinated aniline moieties.

    1,3-benzodioxole-5-carboxylic acid: Contains the benzodioxole structure.

Uniqueness

What sets 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1,3-benzodioxol-5-yl)benzamide apart is its combined structural features, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1,3-benzodioxol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN2O5S/c1-19-7-12-22(29)15-25(19)31(37(33,34)24-5-3-2-4-6-24)17-20-8-10-21(11-9-20)28(32)30-23-13-14-26-27(16-23)36-18-35-26/h2-16H,17-18H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUDBLICAJIZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1,3-benzodioxol-5-yl)benzamide
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4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1,3-benzodioxol-5-yl)benzamide
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4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1,3-benzodioxol-5-yl)benzamide
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4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1,3-benzodioxol-5-yl)benzamide
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4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1,3-benzodioxol-5-yl)benzamide
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4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1,3-benzodioxol-5-yl)benzamide

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